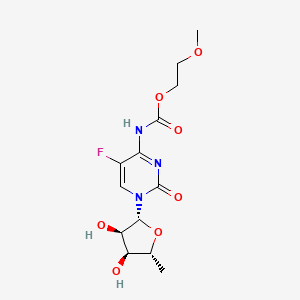
2-Methoxyethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
2-Methoxyethyl: This refers to the ethyl group with a methoxy (CH₃O-) substituent.
(1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: The core structure consists of a dihydropyrimidine ring, a fluorine atom, and a tetrahydrofuran ring with hydroxyl groups. The carbamate group is attached.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through multi-step reactions involving protected intermediates. For example, starting from a fluorinated pyrimidine, the tetrahydrofuran ring can be formed, followed by selective hydroxyl protection and subsequent carbamate formation.
Enzymatic Synthesis: Enzymes can catalyze specific steps, making this route more environmentally friendly.
Batch or Continuous Processes: Large-scale production typically involves batch or continuous reactors. Optimization ensures high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyl groups are susceptible to oxidation.
Reduction: Reduction of the carbonyl group or the fluorine atom.
Substitution: Nucleophilic substitution at the carbamate or fluorine position.
Hydrogen Peroxide (H₂O₂): For oxidation.
Hydride Reducing Agents (e.g., NaBH₄): For reduction.
Nucleophiles (e.g., amines): For substitution.
Hydroxylated Derivatives: Formed during oxidation.
Reduced Forms: Result from reduction reactions.
Scientific Research Applications
Medicine: Investigated for potential antiviral or anticancer properties.
Chemical Biology: Used as a probe to study cellular processes.
Industry: As a building block for drug development.
Mechanism of Action
Targets: Interacts with specific enzymes or receptors.
Pathways: Influences cellular signaling or metabolic pathways.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements.
Similar Compounds: Include related pyrimidine derivatives.
Properties
Molecular Formula |
C13H18FN3O7 |
|---|---|
Molecular Weight |
347.30 g/mol |
IUPAC Name |
2-methoxyethyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C13H18FN3O7/c1-6-8(18)9(19)11(24-6)17-5-7(14)10(15-12(17)20)16-13(21)23-4-3-22-2/h5-6,8-9,11,18-19H,3-4H2,1-2H3,(H,15,16,20,21)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
KRORKAPSTCUGTA-PNHWDRBUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCOC)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCOC)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















